N-[(1-Ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide N-[(1-Ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide Sulpiride is a member of the class of benzamides obtained from formal condensation between the carboxy group of 2-methoxy-5-sulfamoylbenzoic acid and the primary amino group of (1-ethylpyrrolidin-2-yl)methylamine. It has a role as an antidepressant, an antiemetic, an antipsychotic agent and a dopaminergic antagonist. It is a N-alkylpyrrolidine, a sulfonamide and a member of benzamides.
Sulpiride, also known as (+-)-sulpiride or vertigo neogama, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Sulpiride exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulpiride has been detected in multiple biofluids, such as urine and blood. Within the cell, sulpiride is primarily located in the cytoplasm and membrane (predicted from logP).
A dopamine D2-receptor antagonist. It has been used therapeutically as an antidepressant, antipsychotic, and as a digestive aid. (From Merck Index, 11th ed)
Brand Name: Vulcanchem
CAS No.: 15676-16-1
VCID: VC0544224
InChI: InChI=1S/C15H23N3O4S/c1-3-18-7-6-11(10-18)9-17-15(19)13-8-12(23(16,20)21)4-5-14(13)22-2/h4-5,8,11H,3,6-7,9-10H2,1-2H3,(H,17,19)(H2,16,20,21)
SMILES: CCN1CCC(C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Molecular Formula: C15H23N3O4S
Molecular Weight: 341.4 g/mol

N-[(1-Ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide

CAS No.: 15676-16-1

Inhibitors

VCID: VC0544224

Molecular Formula: C15H23N3O4S

Molecular Weight: 341.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-[(1-Ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide - 15676-16-1

CAS No. 15676-16-1
Product Name N-[(1-Ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide
Molecular Formula C15H23N3O4S
Molecular Weight 341.4 g/mol
IUPAC Name N-[(1-ethylpyrrolidin-3-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
Standard InChI InChI=1S/C15H23N3O4S/c1-3-18-7-6-11(10-18)9-17-15(19)13-8-12(23(16,20)21)4-5-14(13)22-2/h4-5,8,11H,3,6-7,9-10H2,1-2H3,(H,17,19)(H2,16,20,21)
Standard InChIKey BGRJTUBHPOOWDU-UHFFFAOYSA-N
SMILES CCN1CCC(C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Canonical SMILES CCN1CCC(C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Appearance Solid powder
Melting Point 178 dec °C
178°C
Physical Description Solid
Description Sulpiride is a member of the class of benzamides obtained from formal condensation between the carboxy group of 2-methoxy-5-sulfamoylbenzoic acid and the primary amino group of (1-ethylpyrrolidin-2-yl)methylamine. It has a role as an antidepressant, an antiemetic, an antipsychotic agent and a dopaminergic antagonist. It is a N-alkylpyrrolidine, a sulfonamide and a member of benzamides.
Sulpiride, also known as (+-)-sulpiride or vertigo neogama, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Sulpiride exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulpiride has been detected in multiple biofluids, such as urine and blood. Within the cell, sulpiride is primarily located in the cytoplasm and membrane (predicted from logP).
A dopamine D2-receptor antagonist. It has been used therapeutically as an antidepressant, antipsychotic, and as a digestive aid. (From Merck Index, 11th ed)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 2280 mg/L
5.37e-01 g/L
>51.2 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aiglonyl
Arminol
Deponerton
Desisulpid
Digton
Dogmatil
Dolmatil
Eglonyl
Ekilid
Guastil
Lebopride
Meresa
neogama
Pontiride
Psicocen
Sulp
Sulperide
Sulpiride
Sulpitil
Sulpivert
Sulpor
Synédil
Tepavil
Vertigo Meresa
vertigo neogama
Vertigo-Meresa
vertigo-neogama
Reference 1: Wang J, Sampson S. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2014 Apr 11;4:CD007811. doi: 10.1002/14651858.CD007811.pub2. Review. PubMed PMID: 24729184.
2: Danilov DS. [Possibilities in using sulpiride in the treatment of psychotic disorders]. Zh Nevrol Psikhiatr Im S S Korsakova. 2012;112(6):91-7. Review. Russian. PubMed PMID: 22983256.
3: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD008125. doi: 10.1002/14651858.CD008125.pub2. Review. PubMed PMID: 20091661.
4: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Schizophr Bull. 2010 Mar;36(2):229-30. doi: 10.1093/schbul/sbp163. Epub 2010 Jan 8. Review. PubMed PMID: 20061345; PubMed Central PMCID: PMC2833130.
5: Ciszowski K, Szpak D, Wilimowska J. [Toxicity of sulpiride]. Przegl Lek. 2010;67(8):606-9. Review. Polish. PubMed PMID: 21387787.
6: Omori IM, Wang J. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD007811. doi: 10.1002/14651858.CD007811. Review. Update in: Cochrane Database Syst Rev. 2014;4:CD007811. PubMed PMID: 19370694.
7: Müller-Vahl KR. [The benzamides tiapride, sulpiride, and amisulpride in treatment for Tourette's syndrome]. Nervenarzt. 2007 Mar;78(3):264, 266-8, 270-1. Review. German. PubMed PMID: 16924461.
8: Roś LT. [Changes in the endocrine system in the course of sulpiride therapy]. Pol Merkur Lekarski. 2001 Dec;11(66):532-4. Review. Polish. PubMed PMID: 11899856.
9: Stubbs JH, Haw CM, Staley CJ, Mountjoy CQ. Augmentation with sulpiride for a schizophrenic patient partially responsive to clozapine. Acta Psychiatr Scand. 2000 Nov;102(5):390-3; discussion 393-4. Review. PubMed PMID: 11098812.
10: Soares BG, Fenton M, Chue P. Sulpiride for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001162. Review. PubMed PMID: 10796605.
11: Rzewuska M. [Sulpiride: the best known atypical, safe neuroleptic drug. Review of literature]. Psychiatr Pol. 1998 Sep-Oct;32(5):655-66. Review. Polish. PubMed PMID: 9921002.
12: Azuma K, Irahara M, Aono T. [Metoclopramide, sulpiride, and chlorpromazine loading test]. Nihon Rinsho. 1997 Apr;55 Suppl 2:249-51. Review. Japanese. PubMed PMID: 9172518.
13: Wasieczko A, Wasieczko Z. [Sulpiride: an atypical neuroleptic with a wide spectrum of therapeutic claims]. Psychiatr Pol. 1996 Nov-Dec;30(6):1009-16. Review. Polish. PubMed PMID: 9132763.
14: Mauri MC, Bravin S, Bitetto A, Rudelli R, Invernizzi G. A risk-benefit assessment of sulpiride in the treatment of schizophrenia. Drug Saf. 1996 May;14(5):288-98. Review. PubMed PMID: 8800626.
15: Caley CF, Weber SS. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. Ann Pharmacother. 1995 Feb;29(2):152-60. Review. PubMed PMID: 7756714.
16: Guslandi M. [Antiemetic properties of levo-sulpiride]. Minerva Med. 1990 Dec;81(12):855-60. Review. Italian. PubMed PMID: 2280876.
17: Serra G, Forgione A, D'Aquila PS, Collu M, Fratta W, Gessa GL. Possible mechanism of antidepressant effect of L-sulpiride. Clin Neuropharmacol. 1990;13 Suppl 1:S76-83. Review. PubMed PMID: 2199037.
18: O'Connor SE, Brown RA. The pharmacology of sulpiride--a dopamine receptor antagonist. Gen Pharmacol. 1982;13(3):185-93. Review. PubMed PMID: 7047291.
19: Jenner P, Marsden CD. The mode of action of sulpiride as an atypical antidepressant agent. Adv Biochem Psychopharmacol. 1982;32:85-103. Review. PubMed PMID: 7046370.
PubChem Compound 4018928
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator